molecular formula C17H15NO2 B14152152 2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide CAS No. 339198-72-0

2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide

Cat. No.: B14152152
CAS No.: 339198-72-0
M. Wt: 265.31 g/mol
InChI Key: GGCCSQRHCRYFAP-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a naphthyl group attached to the carboxamide functionality. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide is unique due to its combination of a furan ring, dimethyl groups, and a naphthyl carboxamide functionality. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

CAS No.

339198-72-0

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide

InChI

InChI=1S/C17H15NO2/c1-11-9-16(12(2)20-11)17(19)18-15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3,(H,18,19)

InChI Key

GGCCSQRHCRYFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=CC=CC=C3C=C2

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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